molecular formula C14H11N3S B2627187 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole CAS No. 1256483-31-4

2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole

Cat. No.: B2627187
CAS No.: 1256483-31-4
M. Wt: 253.32
InChI Key: UTEGELYOFYTTPV-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole: is an organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring substituted with pyridyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-2-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde.

    Formation of Thiazole Ring: The aldehydes are reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.

    Cyclization: The reaction mixture is heated to promote cyclization, leading to the formation of the desired thiazole compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the pyridyl groups.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)oxazole
  • 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)imidazole
  • 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)pyrazole

Uniqueness

2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole, imidazole, and pyrazole analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(3-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c1-10-3-2-6-16-13(10)14-17-12(9-18-14)11-4-7-15-8-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEGELYOFYTTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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